molecular formula C15H18N4OS B2953901 N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024119-77-4

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2953901
CAS No.: 1024119-77-4
M. Wt: 302.4
InChI Key: OVOGGQJFLCYIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methylsulfanyl group at the 3-position and a phenylcyclopentane-1-carboxamide group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the phenyl ring would likely contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The 1,2,4-triazole ring is known to participate in various chemical reactions. The methylsulfanyl group may also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Studies

  • Microwave-Assisted Synthesis

    A regioselective synthesis method for derivatives of N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl) compounds, involving microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, has been developed. This approach offers a strategic route for creating various heterocyclic amides, including N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl) derivatives (Moreno-Fuquen et al., 2019).

  • Structural and Theoretical Analysis

    Theoretical studies using density functional theory (DFT) calculations have been conducted to understand the prototropy process and Fries rearrangement in the synthesis of these compounds. Crystallographic analysis provides insights into intermolecular interactions and energy frameworks of these molecules (Moreno-Fuquen et al., 2019).

Chemical Reactivity and Modification

  • N-Heterocyclic Carbenes Synthesis

    N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl) compounds have been used as starting materials in the synthesis of N-heterocyclic carbene (NHC) compounds. These processes involve cyclization, methylation, and the formation of metal complexes, demonstrating the versatility of these triazolyl compounds in organic synthesis (Jonek et al., 2015).

  • Reaction with Thioesters

    N-sulfonyl-1,2,3-triazoles, closely related to N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl) compounds, have shown unique reactivity with thioesters in the presence of a rhodium(II) catalyst. This reaction pathway leads to the formation of β-sulfanyl enamides, highlighting the potential for chemical modifications and novel applications (Miura et al., 2015).

Applications in Material Science

  • Nanocomposite Synthesis: Derivatives of N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl) have been utilized in the synthesis of novel polyamides for nanocomposites. These materials exhibit enhanced thermal stability and flame retardancy, demonstrating the potential of these compounds in the development of advanced materials (Shabanian et al., 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Some novel 1,2,4-triazole derivatives, including those related to N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl), have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results, indicating their potential in pharmaceutical applications (Mange et al., 2013).

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-21-14-17-13(18-19-14)16-12(20)15(9-5-6-10-15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGGQJFLCYIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.